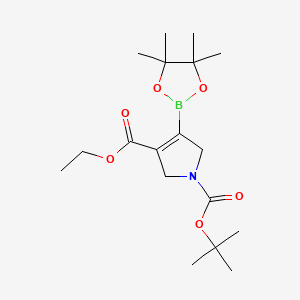
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,3(2H,5H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are highly valued for their versatility in forming carbon-carbon bonds, making them essential building blocks in the synthesis of complex organic molecules .
Métodos De Preparación
The synthesis of 1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction.
Protection of Functional Groups: The tert-butyloxycarbonyl (Boc) and ethoxycarbonyl groups are introduced to protect the functional groups during subsequent reactions.
Formation of Pinacol Ester: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, where the boronic group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of boron-containing drugs and drug delivery systems.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems
Mecanismo De Acción
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparación Con Compuestos Similares
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER is unique due to its combination of functional groups, which provide both stability and reactivity. Similar compounds include:
Phenylboronic Acid Pinacol Ester: Used in similar applications but lacks the protective Boc and ethoxycarbonyl groups.
Methylboronic Acid Pinacol Ester: Another boronic ester with different reactivity and stability profiles.
Vinylboronic Acid Pinacol Ester: Used in polymer synthesis and other applications.
These compounds share the boronic ester functionality but differ in their specific applications and reactivity due to variations in their substituents.
Propiedades
Fórmula molecular |
C18H30BNO6 |
|---|---|
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C18H30BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h9-11H2,1-8H3 |
Clave InChI |
AMEQGFIKQMMTEO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(C2)C(=O)OC(C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


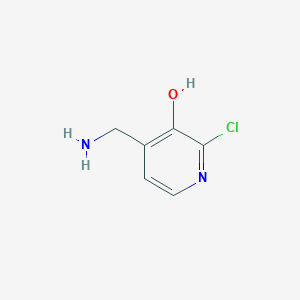
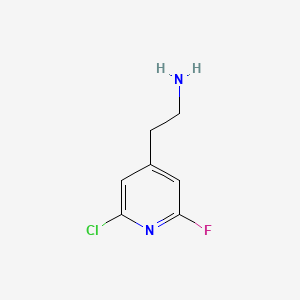
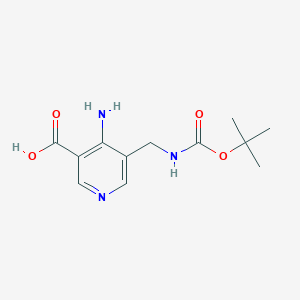
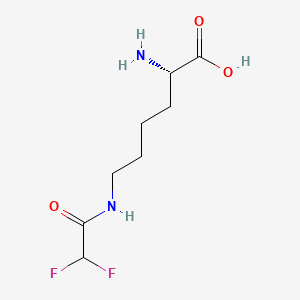
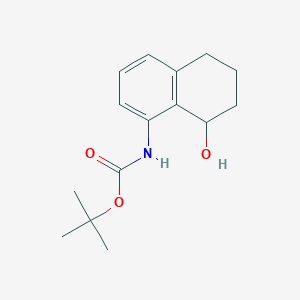
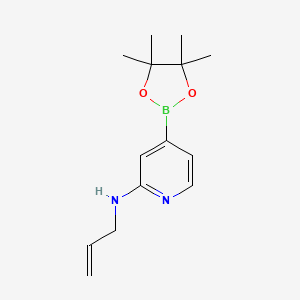
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
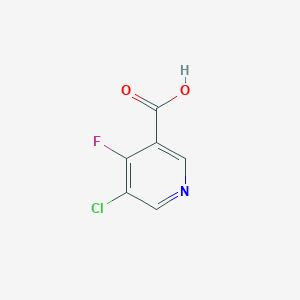



![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
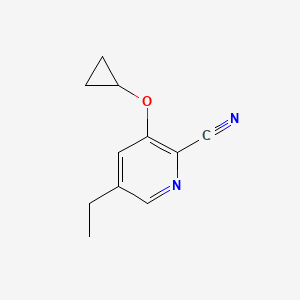
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
